molecular formula C14H18BrN3O B7571799 1-(3-Bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

1-(3-Bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

Cat. No. B7571799
M. Wt: 324.22 g/mol
InChI Key: UBTGEFJQULOZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRD0705, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BRD0705 involves the inhibition of the activity of BRD4. BRD4 is a protein that is involved in the regulation of gene expression. It plays a critical role in the growth and survival of cancer cells. By inhibiting the activity of BRD4, BRD0705 can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BRD0705 has been found to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer activity, BRD0705 has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRD0705 in lab experiments is its specificity. BRD0705 has been shown to selectively inhibit the activity of BRD4, without affecting other proteins. This makes it a valuable tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using BRD0705 in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BRD0705 for use in humans.

Future Directions

There are many potential future directions for research on BRD0705. One area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the identification of other proteins that may be targeted by BRD0705. Finally, the potential use of BRD0705 in the treatment of other diseases, such as inflammatory diseases, should be explored.

Synthesis Methods

The synthesis of BRD0705 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3-bromobenzaldehyde, 1-pyrazol-1-ylpropan-2-amine, and ethanol. The reaction involves the condensation of these starting materials to form the final product, BRD0705. The synthesis of BRD0705 has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

BRD0705 has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. BRD0705 has been found to inhibit the activity of a protein called BRD4, which is involved in the growth and survival of cancer cells. Inhibition of BRD4 activity has been shown to be an effective strategy for the treatment of certain types of cancer.

properties

IUPAC Name

1-(3-bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O/c1-11(10-18-7-3-6-17-18)16-9-14(19)12-4-2-5-13(15)8-12/h2-8,11,14,16,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGEFJQULOZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

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